molecular formula C16H23NO3 B3061183 Nornorcapsaicin CAS No. 61229-09-2

Nornorcapsaicin

Cat. No.: B3061183
CAS No.: 61229-09-2
M. Wt: 277.36 g/mol
InChI Key: UTTHCQMKBGTYNK-GQCTYLIASA-N
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Description

Nornorcapsaicin is a capsaicinoid, a class of compounds found in members of the Capsicum family, which includes chili peppers. Capsaicinoids are responsible for the pungency of these peppers. This compound, along with other capsaicinoids like capsaicin, dihydrocapsaicin, and nordihydrocapsaicin, contributes to the characteristic heat of chili peppers .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nornorcapsaicin can be synthesized through various organic synthesis methods. One common approach involves the condensation of vanillylamine with a suitable acyl chloride or anhydride under basic conditions. The reaction typically requires a solvent like dichloromethane and a base such as triethylamine. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield .

Industrial Production Methods: Industrial production of this compound often involves the extraction of capsaicinoids from Capsicum species, followed by purification processes. Techniques like high-performance liquid chromatography (HPLC) are employed to isolate this compound from other capsaicinoids .

Chemical Reactions Analysis

Types of Reactions: Nornorcapsaicin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its reduced forms, altering its chemical properties.

    Substitution: this compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

Nornorcapsaicin has a wide range of scientific research applications:

Mechanism of Action

Nornorcapsaicin exerts its effects primarily through interaction with the transient receptor potential vanilloid 1 (TRPV1) receptor. This receptor is involved in the sensation of pain and heat. By binding to TRPV1, this compound can modulate pain perception and induce a sensation of heat. This mechanism is similar to that of capsaicin, the most well-known capsaicinoid .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific chemical structure, which influences its reactivity and interaction with biological targets. Its lower pungency compared to capsaicin makes it a valuable compound for research where less intense sensory effects are desired .

Properties

IUPAC Name

(E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-6-methylhept-4-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-12(2)6-4-5-7-16(19)17-11-13-8-9-14(18)15(10-13)20-3/h4,6,8-10,12,18H,5,7,11H2,1-3H3,(H,17,19)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTTHCQMKBGTYNK-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=CCCC(=O)NCC1=CC(=C(C=C1)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C=C/CCC(=O)NCC1=CC(=C(C=C1)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901317039
Record name Nornorcapsaicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61229-09-2
Record name Nornorcapsaicin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61229-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nornorcapsaicin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061229092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nornorcapsaicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nornorcapsaicin
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YK7PP27EXN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Dinorcapsaicin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036325
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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